CID 12418622
Description
CID 12418622 is a chemical compound characterized in a 2024 study as a component of Citrus essential oil (CIEO) (Figure 1A–D) . Its isolation involved vacuum distillation, with varying concentrations across CIEO fractions (Figure 1C). The compound’s structure, elucidated via GC-MS (Figure 1B, D), suggests a terpenoid or oxygenated derivative, though specific stereochemical details remain unspecified.
Properties
Molecular Formula |
C15H33Si |
|---|---|
Molecular Weight |
241.51 g/mol |
InChI |
InChI=1S/C15H33Si/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |
InChI Key |
LULVHKBOSFZJTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](CCCCC)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 12418622 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired chemical bonds.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for this compound in various applications. The industrial production methods often involve continuous flow processes, which allow for the efficient and consistent production of large quantities of the compound. These methods are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Reaction Mechanisms and Structural Analysis
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Mass Spectrometry Techniques : CID (Collision-Induced Dissociation) is a method to fragment ions in mass spectrometry, aiding structural elucidation . For example, precursor ions, product ions, and neutral losses can reveal structural details without reliance on spectral libraries .
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Electrochemical Reactions : Recent advances in electrochemistry demonstrate how electricity can modulate reaction pathways, enhancing synthesis efficiency .
Structural Characterization
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Crystallography : Studies often use X-ray diffraction to analyze molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) .
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Spectroscopic Data : Infrared, NMR, and mass spectrometry are critical for confirming reaction outcomes .
Data Tables (Hypothetical, Based on Analogous Compounds)
Recommendations for Further Research
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Confirm the Identifier : Verify if CID 12418622 corresponds to a CASRN, SMILES, or alternative database identifier.
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Consult Proprietary Databases : Explore platforms like PubChem or specialized chemical repositories for unindexed compounds.
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Experimental Validation : Use techniques such as mass spectrometry , NMR, or electrochemical methods to characterize the compound.
Note: This response is based on the provided sources and general chemical principles, as this compound was not explicitly referenced in the materials.
Scientific Research Applications
CID 12418622 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, this compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. In industry, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 12418622 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues: Triterpenoids and Cyanobacterial Toxins
CID 12418622 shares structural motifs with triterpenoids and cyanobacterial toxins:
- Betulin Derivatives (CID 72326, CID 64971): Betulin (lup-20(29)-ene-3β,28-diol) and betulinic acid are pentacyclic triterpenoids with anti-inflammatory and anticancer properties . While this compound’s exact structure is unclear, its isolation from Citrus and chromatographic behavior suggest structural parallels to oxygenated triterpenes.
- Oscillatoxin Derivatives (CID 101283546, CID 185389): These macrocyclic polyketides from cyanobacteria exhibit ionophoric activity .
Table 1: Structural Comparison of this compound with Analogues
| Compound (CID) | Class | Key Functional Groups | Molecular Weight (Da)* | LogP* |
|---|---|---|---|---|
| This compound | Terpenoid (presumed) | Oxygenated groups | Not reported | Not reported |
| Betulin (CID 72326) | Triterpenoid | Hydroxyl, alkene | 442.73 | 8.31 (XLOGP3) |
| Oscillatoxin D (CID 101283546) | Polyketide | Lactone, ether | 586.65 | 4.50 (iLOGP) |
Functional Analogues: Enzyme Inhibitors and Substrates
This compound may share functional roles with bile acid transporters and enzyme inhibitors:
- BSEP Substrates/Inhibitors: Taurocholic acid (CID 6675) and DHEAS (CID 12594) are substrates for the bile salt export pump (BSEP), while ginkgolic acid (CID 5469634) and irbesartan (CID 3749) inhibit it .
Table 2: Functional Comparison with BSEP-Targeting Compounds
| Compound (CID) | Role | Key Activity | Molecular Target |
|---|---|---|---|
| This compound | Undetermined | Presumed bioactivity | Not reported |
| Ginkgolic Acid (CID 5469634) | Inhibitor | IC50 ~10 µM (BSEP) | Bile salt export pump |
| Taurocholic Acid (CID 6675) | Substrate | Transport affinity | BSEP |
Physicochemical Property Comparison
- Lipophilicity : Betulin (LogP 8.31) is highly lipophilic, whereas oscillatoxin D (LogP 4.50) has moderate hydrophobicity . This compound’s oxygenated structure may lower LogP relative to betulin, enhancing aqueous solubility.
- Solubility: CID 57416287 (C7H14N2O, LogP 0.03) has high solubility (86.7 mg/mL), whereas CID 96551-22-3 (C14H17NO3, LogP 2.38) is less soluble (0.26 mg/mL) . This compound’s solubility profile likely falls between these extremes, depending on functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
